Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate
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Overview
Description
Modafinil Carboxylate Methyl Ester-[d5] (Mixture of Diastereomers) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Modafinil, a well-known stimulant used to treat sleep disorders such as narcolepsy. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms, making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Modafinil Carboxylate Methyl Ester-[d5] involves several steps, starting from the precursor Modafinil. The process typically includes the introduction of deuterium atoms through specific chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is obtained through esterification reactions, where the carboxylate group is converted into a methyl ester .
Industrial Production Methods
Industrial production of Modafinil Carboxylate Methyl Ester-[d5] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Modafinil Carboxylate Methyl Ester-[d5] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and other functionalized derivatives
Scientific Research Applications
Modafinil Carboxylate Methyl Ester-[d5] has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of Modafinil in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and analytical methods .
Mechanism of Action
The mechanism of action of Modafinil Carboxylate Methyl Ester-[d5] is similar to that of Modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is associated with enhanced wakefulness and cognitive function. The compound also affects other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
Modafinil: The parent compound, used as a stimulant for treating sleep disorders.
Armodafinil: An enantiopure form of Modafinil with similar effects.
Adrafinil: A prodrug of Modafinil, converted to Modafinil in the body
Uniqueness
Modafinil Carboxylate Methyl Ester-[d5] is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in analytical applications. The deuterium labeling allows for precise tracking and quantification in various research settings, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H16O3S |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/i2D,4D,5D,8D,9D |
InChI Key |
JFMZFATUMFWKEA-FPWDVLCWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)OC)[2H])[2H] |
Canonical SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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